molecular formula C10H13N B8048317 (R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

Cat. No.: B8048317
M. Wt: 147.22 g/mol
InChI Key: FMQGLSSKBZCURE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Methyl-indan-1-ylamine is an organic compound belonging to the class of amines It features a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methyl-indan-1-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylindanone.

    Reduction: The ketone group in 6-methylindanone is reduced to form 6-methylindan-1-ol.

    Amination: The hydroxyl group in 6-methylindan-1-ol is then converted to an amine group through a series of reactions, including protection, activation, and nucleophilic substitution.

Industrial Production Methods: Industrial production of ®-6-Methyl-indan-1-ylamine may involve catalytic hydrogenation and chiral resolution techniques to ensure the desired enantiomer is obtained in high purity.

Types of Reactions:

    Oxidation: ®-6-Methyl-indan-1-ylamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted indan derivatives.

Chemistry:

    Catalysis: ®-6-Methyl-indan-1-ylamine can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of monoamine oxidase.

Medicine:

    Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting neurological disorders.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ®-6-Methyl-indan-1-ylamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of monoamine oxidase, preventing the breakdown of neurotransmitters and thereby modulating neurological activity.

Comparison with Similar Compounds

    6-Methyl-indan-1-ylamine: The non-chiral version of the compound.

    6-Methyl-indan-1-ol: The alcohol precursor in the synthesis of ®-6-Methyl-indan-1-ylamine.

    Indan-1-ylamine: A structurally similar compound lacking the methyl group.

Uniqueness: ®-6-Methyl-indan-1-ylamine is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in asymmetric synthesis and chiral recognition processes.

Biological Activity

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C10_{10}H13_{13}N
  • Molecular Weight : 147.22 g/mol
  • CAS Number : 1208088-64-5

Biological Activity Overview

The biological activity of (R)-6-Methyl-2,3-dihydro-1H-inden-1-amines has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Klebsiella pneumoniae0.040 – 0.050 mg/mL
Pseudomonas aeruginosa0.013 – 0.137 mg/mL

These findings suggest that this compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.0567 – 0.2223 mg/mL

This indicates that the compound could be a candidate for antifungal treatments as well .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of several synthesized analogues of this compound. The results showed that the compound exhibited potent activity against both bacterial and fungal strains, with MIC values comparable to standard antibiotics .
  • Mechanism of Action :
    Research has suggested that the mechanism of action may involve disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity . This dual action enhances its potential as a broad-spectrum antimicrobial agent.
  • Therapeutic Applications :
    Preliminary investigations into the therapeutic applications of this compound have indicated potential benefits in treating infections resistant to conventional antibiotics. Further studies are required to fully elucidate its pharmacodynamics and pharmacokinetics .

Properties

IUPAC Name

(1R)-6-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQGLSSKBZCURE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CC[C@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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